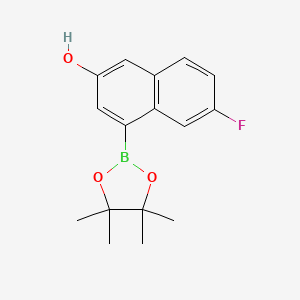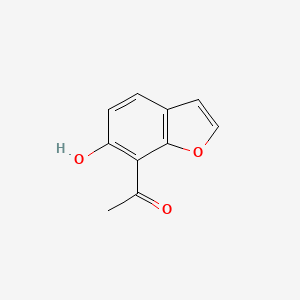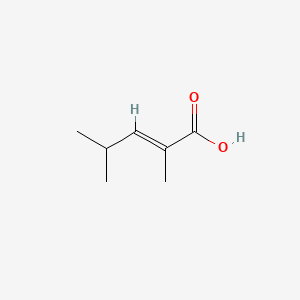
(2E)-2,4-Dimethylpent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2,4-Dimethylpent-2-enoic acid is an unsaturated carboxylic acid with the molecular formula C7H12O2. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the E-configuration indicating that the substituents on either side of the double bond are on opposite sides. The compound is known for its applications in organic synthesis and its potential use in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,4-Dimethylpent-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the E-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
(2E)-2,4-Dimethylpent-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated carboxylic acids.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated carboxylic acids
Substitution: Esters, amides
科学的研究の応用
(2E)-2,4-Dimethylpent-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2E)-2,4-Dimethylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical processes, influencing cellular functions and metabolic pathways.
類似化合物との比較
Similar Compounds
(E)-Pent-2-enoic acid: Similar structure but lacks the additional methyl groups at the 2 and 4 positions.
2-Methyl-2-butenoic acid: Contains a similar double bond but with different substituent positions.
3-Methyl-2-butenoic acid: Another unsaturated carboxylic acid with a different arrangement of methyl groups.
Uniqueness
(2E)-2,4-Dimethylpent-2-enoic acid is unique due to its specific arrangement of methyl groups and the E-configuration of the double bond. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
3876-52-6 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(E)-2,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+ |
InChIキー |
DMHLGGQHOSTMJG-GQCTYLIASA-N |
異性体SMILES |
CC(C)/C=C(\C)/C(=O)O |
正規SMILES |
CC(C)C=C(C)C(=O)O |
沸点 |
133.00 to 134.00 °C. @ 15.00 mm Hg |
溶解性 |
very slightly |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


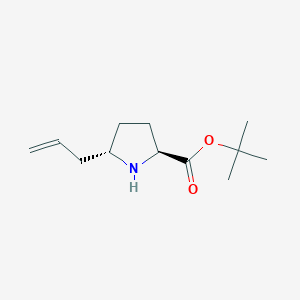
![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
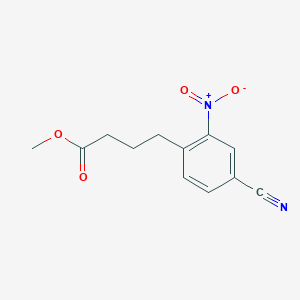

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)


![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)

